7a-Methyl-5,7a-dihydro-1H-inden-1-one
Description
Properties
CAS No. |
75950-74-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
7a-methyl-5H-inden-1-one |
InChI |
InChI=1S/C10H10O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h3-7H,2H2,1H3 |
InChI Key |
DOKKMIWZEWHPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CCC=C1C=CC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Selected Indenone Derivatives
Key Observations :
- Substituent Position: The 7a-methyl group in the target compound distinguishes it from analogs like 7-methyl-1-indanone, where methyl is on the aromatic ring. This difference impacts steric interactions and electronic distribution .
- Saturation : Compounds like MTHIO (tetrahydro) and the hexahydro derivative exhibit reduced ring strain and altered solubility compared to the dihydro target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s 7a-methyl group likely enhances thermal stability by hindering β,γ-double bond-assisted CO elimination, a decomposition pathway observed in non-methylated analogs .
- Methyl substituents (e.g., 5,7-dimethyl-1-indanone) increase melting points and crystallinity due to improved van der Waals interactions .
Reactivity and Stability
- Ketone Reactivity : The position of the ketone (1-one vs. 2-one) influences reactivity. For example, MTHIO’s ketone at position 2 may undergo nucleophilic additions more readily than the target compound’s 1-ketone due to electronic effects .
- Thermal Decomposition: Non-methylated indenones (e.g., 3a,7a-dihydro-1H-inden-1-one) decompose via CO extrusion at elevated temperatures. The 7a-methyl group in the target compound likely stabilizes the structure by restricting this pathway .
- Stereochemical Considerations: The (7aS)-hexahydro derivative demonstrates the importance of stereochemistry in asymmetric synthesis and biological activity, though this is less relevant for the non-chiral target compound .
Q & A
Q. What are the established synthetic routes for 7a-Methyl-5,7a-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?
The synthesis of bicyclic indenones like this compound typically involves cyclization of substituted hydracrylic esters or palladium-catalyzed allylic alkylation. For example, ethyl α-methyl-β-phenylhydracrylate derivatives can undergo thermal cyclization to yield 2-methyl-1-indenone analogs, with yields around 50% under optimized conditions . In advanced catalytic methods, Pd₂(dba)₃ and ligands (e.g., 6a in THF at 25°C) enable stereoselective synthesis, achieving 86% yield and enantiomeric excess (ee) via chiral HPLC validation . Key variables include catalyst loading, solvent polarity, and temperature, which directly impact reaction kinetics and byproduct formation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, ¹H NMR (400 MHz, CDCl₃) reveals aromatic proton splitting patterns (δ 7.42–6.78 ppm) and methyl group signals (δ 1.82 ppm), while ¹³C NMR identifies carbonyl (δ 200.5 ppm) and fused-ring carbons . Infrared (IR) spectroscopy confirms carbonyl stretching (1715 cm⁻¹) . For crystallographic validation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, even with twinned or high-resolution data, ensuring accurate bond-length and angle measurements .
Advanced Research Questions
Q. How can computational methods like DFT resolve mechanistic ambiguities in the thermal decomposition of this compound?
Density Functional Theory (DFT) calculations can model reaction pathways, such as CO elimination during thermolysis. Studies on analogous systems (e.g., dicyclopentadiene-dione) reveal intramolecular competition between α,β- and β,γ-bond cleavage, with β,γ-bond activation favoring CO extrusion . Transition-state analysis and Gibbs free energy comparisons (ΔG‡) provide insights into dominant pathways. Experimental validation via gas chromatography (e.g., detecting CO) and product quantification (e.g., indanone derivatives) complements computational predictions .
Q. What strategies address contradictory crystallographic data during structural refinement of this compound derivatives?
Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) require robust refinement protocols. SHELXL’s constraint algorithms and WinGX’s graphical interface allow manual adjustment of occupancy factors and hydrogen bonding parameters . For high-throughput pipelines, SHELXC/D/E phases experimental data rapidly, balancing speed and accuracy . Cross-validation against spectroscopic data (e.g., NMR NOE correlations) resolves ambiguities in stereochemical assignments .
Q. How do substituent effects modulate the biological activity of this compound analogs?
Functionalization at the 7a-methyl or 5-position alters electronic and steric profiles, impacting enzyme interactions. For example, 7-hydroxy-1H-inden-1-one derivatives exhibit enzyme-modulating activity, with hydroxyl groups enhancing hydrogen-bonding affinity for catalytic sites . Structure-Activity Relationship (SAR) studies using competitive inhibition assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) quantify substituent contributions to bioactivity .
Q. What methodological frameworks ensure data validity in studies involving this compound?
Triangulation of analytical techniques (e.g., HPLC purity checks, elemental analysis) and statistical validation (e.g., RSD < 2% for replicates) are essential . For kinetic studies, Arrhenius plots derived from thermolysis experiments (e.g., in dioxane at varying temperatures) confirm reaction order and activation energy . In asymmetric synthesis, chiral HPLC (e.g., Chiralcel IA with hexane/iPrOH) and circular dichroism (CD) validate enantiopurity .
Methodological Notes
- Synthetic Optimization : Screen ligands (e.g., phosphines vs. N-heterocyclic carbenes) to enhance catalytic efficiency .
- Data Contradiction Resolution : Combine SHELX refinement with spectroscopic cross-checks .
- Computational Workflow : Use Gaussian or ORCA for DFT, with solvent effects modeled via PCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
